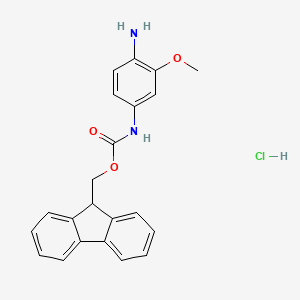

(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is a chemical compound with the molecular formula C22H20N2O3·HCl and a molecular weight of 396.87 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-amino-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

Reduction: Reduction reactions can target the nitro group if present in derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives of the methoxy group.

Reduction: Reduced forms of the nitro group.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate

- 9H-Fluoren-9-ylmethyl N-(4-amino-3-methylphenyl)carbamate

- 9H-Fluoren-9-ylmethyl N-(4-amino-3-ethoxyphenyl)carbamate

Uniqueness

(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable tool in various research applications .

Actividad Biológica

The compound (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is a synthetic organic molecule belonging to the carbamate class. Its unique structural features, including the fluorenyl group and an aromatic amine, suggest potential biological activities that merit detailed investigation. This article synthesizes existing research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of a fluorenyl moiety linked to a carbamate functional group, which is known for its diverse biological activities.

Biological Activity Overview

Research into compounds with similar structures has indicated various pharmacological properties, including:

- Antimicrobial Activity : Certain carbamates exhibit significant antibacterial properties against a range of pathogens.

- Neuroprotective Effects : Some derivatives have shown the ability to protect neuronal cells from damage.

- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in critical biological pathways.

Antimicrobial Activity

Studies on related carbamate compounds have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis . While specific data on the target compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Neuroprotective Effects

Research indicates that aromatic carbamates can confer neuroprotective effects by enhancing autophagy and reducing oxidative stress in neuronal cells. For instance, certain analogs have been shown to increase cell viability significantly in neuroblastoma cell lines at micromolar concentrations . The mechanisms involve modulation of cellular pathways that prevent apoptosis and promote cell survival.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. For instance, studies on similar compounds indicate they can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . Such inhibition could lead to antibacterial effects by preventing bacterial growth.

Study 1: Antibacterial Efficacy

In a comparative study of novel carbamate derivatives, several compounds demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. The most potent derivatives exhibited IC50 values in the low micromolar range against bacterial targets .

Study 2: Neuroprotection in Cell Models

A series of experiments evaluated the neuroprotective properties of carbamate derivatives on SH-SY5Y neuroblastoma cells. Results showed that specific modifications to the aromatic ring enhanced protective effects against oxidative stress-induced cell death . The most effective compounds increased cell viability by over 80% at concentrations as low as 3 μM.

Table 1: Antibacterial Activity of Related Carbamates

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Carbamate A | 0.008 | Streptococcus pneumoniae |

| Carbamate B | 0.030 | Staphylococcus epidermidis |

| Carbamate C | 0.060 | Escherichia coli |

Table 2: Neuroprotective Effects on SH-SY5Y Cells

| Compound Name | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Carbamate D | 1 | 79 |

| Carbamate E | 3 | 84 |

| Carbamate F | 5 | 90 |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3.ClH/c1-26-21-12-14(10-11-20(21)23)24-22(25)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-12,19H,13,23H2,1H3,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKZCOSBEQTJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.